molecular formula C19H21N7O B14928971 N-benzyl-7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-benzyl-7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14928971
M. Wt: 363.4 g/mol
InChI Key: IUXJZYVSERPECX-UHFFFAOYSA-N
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Description

N~6~-BENZYL-7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including a pyrazole ring, a triazolopyrimidine core, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N6-BENZYL-7-(1-ETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrazole derivative, followed by the formation of the triazolopyrimidine core through cyclization reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms, depending on the reagents used.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazole and triazolopyrimidine rings.

    Coupling Reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazolopyrimidine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrazole and triazolopyrimidine derivatives, such as:

  • Pyrazofurin
  • Encorafenib
  • Celecoxib
  • Crizotinib
  • Lonazolac

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

N-benzyl-7-(1-ethylpyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H21N7O/c1-3-25-11-15(10-22-25)17-16(13(2)24-19-21-12-23-26(17)19)18(27)20-9-14-7-5-4-6-8-14/h4-8,10-12,17H,3,9H2,1-2H3,(H,20,27)(H,21,23,24)

InChI Key

IUXJZYVSERPECX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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